2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
CAS No.: 1182908-09-3
Cat. No.: VC2826014
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one - 1182908-09-3](/images/structure/VC2826014.png)
Specification
CAS No. | 1182908-09-3 |
---|---|
Molecular Formula | C11H14ClNOS |
Molecular Weight | 243.75 g/mol |
IUPAC Name | 2-chloro-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone |
Standard InChI | InChI=1S/C11H14ClNOS/c1-2-9-8-4-6-15-10(8)3-5-13(9)11(14)7-12/h4,6,9H,2-3,5,7H2,1H3 |
Standard InChI Key | ZYOBJILPBCUEEZ-UHFFFAOYSA-N |
SMILES | CCC1C2=C(CCN1C(=O)CCl)SC=C2 |
Canonical SMILES | CCC1C2=C(CCN1C(=O)CCl)SC=C2 |
Introduction
Chemical Identity and Properties
2-Chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one is characterized by its unique structure containing a thiophene ring fused with a tetrahydropyridine moiety, along with a chloroacetyl functional group. The compound's basic identification parameters and physicochemical properties are summarized in the following tables.
Basic Identification
Parameter | Value |
---|---|
CAS Number | 1182908-09-3 |
IUPAC Name | 5-(chloroacetyl)-4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Synonyms | 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one |
Molecular Formula | C₁₁H₁₄ClNOS |
Molecular Weight | 243.75 g/mol |
Physical Form | Powder |
Purity | ≥95% |
Storage Temperature | Room Temperature |
Structural Information
The compound consists of a tetrahydrothieno[3,2-c]pyridine scaffold with an ethyl substituent at the 4-position and a chloroacetyl group at the 5-position. The structure is defined by several key identifiers:
Structural Identifier | Value |
---|---|
SMILES | CCC1C2=C(CCN1C(=O)CCl)SC=C2 |
InChI | InChI=1S/C11H14ClNOS/c1-2-9-8-4-6-15-10(8)3-5-13(9)11(14)7-12/h4,6,9H,2-3,5,7H2,1H3 |
InChIKey | ZYOBJILPBCUEEZ-UHFFFAOYSA-N |
Predicted Collision Cross Section
Mass spectrometry analysis often utilizes collision cross-section data for compound identification. The predicted collision cross-section values for various adducts of this compound are presented below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 244.05574 | 152.2 |
[M+Na]⁺ | 266.03768 | 163.9 |
[M+NH₄]⁺ | 261.08228 | 161.8 |
[M+K]⁺ | 282.01162 | 156.4 |
[M-H]⁻ | 242.04118 | 153.9 |
[M+Na-2H]⁻ | 264.02313 | 155.7 |
[M]⁺ | 243.04791 | 155.0 |
[M]⁻ | 243.04901 | 155.0 |
Structural Characteristics and Related Compounds
The thieno[3,2-c]pyridine core structure of 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one represents an important scaffold in medicinal chemistry. This compound belongs to a broader family of thieno[3,2-c]pyridine derivatives with varying substituents at different positions.
Core Structure Analysis
The compound features a bicyclic system where a thiophene ring is fused with a tetrahydropyridine ring. The thiophene component contributes aromatic characteristics, while the partially saturated pyridine ring provides conformational flexibility. The 4-ethyl substituent and 5-chloroacetyl group are key structural determinants that influence the compound's reactivity and potential biological activity .
Structural Comparison with Related Compounds
Several structurally related compounds have been documented in the literature, differing mainly in their substituents at the 4-position:
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2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one (unsubstituted at 4-position)
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2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one (phenyl at 4-position)
The unsubstituted analog has been extensively studied as an intermediate in the synthesis of thienopyridine compounds with antiplatelet activity . The crystal structure of this analog reveals that the tetrahydropyridine ring adopts a half-chair conformation, with a dihedral angle of 45.79(6)° between the planar thiophene ring and the 2-chloroethane moiety .
Synthesis and Chemical Reactivity
The synthesis of 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one typically involves multiple steps, starting from appropriate thiophene precursors.
Pictet-Spengler Reaction Approach
A one-pot Pictet-Spengler reaction can be employed to build the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core from 2-thiopheneethylamine and appropriate aldehydes (such as 6-methylpicolinaldehyde) . This approach offers higher yields and a more concise synthetic route.
Bischler-Napieralski Cyclization
Alternatively, the Bischler-Napieralski cyclization followed by reduction of the resulting imine can be used to prepare the heterocyclic cores, which are then coupled with various carboxylic acids .
Chloroacetyl Group Installation
The chloroacetyl moiety is typically introduced through a reaction with chloroacetyl chloride. For the synthesis of related compounds, this has been described as follows:
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The heterocyclic core (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) is treated with chloroacetyl chloride in the presence of a base and an appropriate solvent (typically dichloromethane)
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The reaction is typically conducted at low temperature (around 268-273 K) to prevent side reactions
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The product is isolated through standard work-up procedures including organic extraction and purification
Applications in Pharmaceutical Research
2-Chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one and related compounds have garnered significant interest in pharmaceutical research due to their potential applications in developing therapeutic agents.
As Synthetic Intermediates
The primary utility of this compound lies in its role as a synthetic intermediate for more complex molecules. The chloroacetyl group serves as a versatile handle for further functionalization through nucleophilic substitution reactions .
Antiplatelet Activity
Thienopyridine derivatives, including those derived from compounds like 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one, have been extensively studied for their antiplatelet activity. Notable examples include ticlopidine and clopidogrel, which are effective in preventing atherothrombotic events in cardiovascular, cerebrovascular, and peripheral vascular disease .
Hedgehog Pathway Inhibition
Recent research has identified 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as potential inhibitors of Hedgehog acyltransferase (HHAT) . HHAT plays a critical role in the post-translational modification of Hedgehog proteins, which are involved in numerous developmental processes and diseases, including various types of cancer.
Structure-Activity Relationships
Studies of related compounds have revealed important structure-activity relationships:
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The absolute configuration at the 4-position is critical for inhibitory potency against HHAT, with (R)-enantiomers showing significantly higher activity than (S)-enantiomers
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Aryl-containing substituents at the 4-position are well-tolerated and can enhance binding potency, possibly through π-stacking interactions
Physical and Analytical Characteristics
Understanding the physical and analytical properties of 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one is essential for quality control, formulation development, and structural confirmation.
Physical Properties
The compound is typically obtained as a powder and is stable at room temperature . While detailed experimental physicochemical data is limited, the following properties have been reported or predicted:
Property | Value | Source |
---|---|---|
Physical Form | Powder | Experimental |
Storage Conditions | Room Temperature | Experimental |
Purity | ≥95% | Experimental |
These hazard identifiers suggest that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
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